molecular formula C20H20N4O3 B7028340 N-(5-methoxypyrazin-2-yl)-3-[(2-methyl-2,3-dihydroindol-1-yl)methyl]furan-2-carboxamide

N-(5-methoxypyrazin-2-yl)-3-[(2-methyl-2,3-dihydroindol-1-yl)methyl]furan-2-carboxamide

Cat. No.: B7028340
M. Wt: 364.4 g/mol
InChI Key: RMBAROSTMUKFMF-UHFFFAOYSA-N
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Description

N-(5-methoxypyrazin-2-yl)-3-[(2-methyl-2,3-dihydroindol-1-yl)methyl]furan-2-carboxamide is a complex organic compound that features a unique combination of pyrazine, indole, and furan moieties

Properties

IUPAC Name

N-(5-methoxypyrazin-2-yl)-3-[(2-methyl-2,3-dihydroindol-1-yl)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3/c1-13-9-14-5-3-4-6-16(14)24(13)12-15-7-8-27-19(15)20(25)23-17-10-22-18(26-2)11-21-17/h3-8,10-11,13H,9,12H2,1-2H3,(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMBAROSTMUKFMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1CC3=C(OC=C3)C(=O)NC4=CN=C(C=N4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-methoxypyrazine, 2-methylindole, and furan-2-carboxylic acid.

    Step 1 Formation of the Indole Derivative: The 2-methylindole is first alkylated using a suitable alkylating agent, such as methyl iodide, under basic conditions to form the 2-methyl-2,3-dihydroindole derivative.

    Step 2 Coupling Reaction: The alkylated indole derivative is then coupled with furan-2-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine to form the furan-2-carboxamide intermediate.

    Step 3 Pyrazine Derivative Formation: The 5-methoxypyrazine is then introduced to the reaction mixture, and the final coupling is achieved under mild heating conditions to form N-(5-methoxypyrazin-2-yl)-3-[(2-methyl-2,3-dihydroindol-1-yl)methyl]furan-2-carboxamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group on the pyrazine ring, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

    Substitution: The compound can participate in substitution reactions, especially at the pyrazine and furan rings, where electrophilic or nucleophilic substitution can occur.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, or strong nucleophiles like sodium hydride for nucleophilic substitution.

Major Products

    Oxidation: Hydroxylated pyrazine derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Halogenated or alkylated derivatives depending on the substituents introduced.

Scientific Research Applications

Chemistry

In chemistry, N-(5-methoxypyrazin-2-yl)-3-[(2-methyl-2,3-dihydroindol-1-yl)methyl]furan-2-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be studied for its potential bioactivity. The presence of the indole moiety suggests possible interactions with biological receptors, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound could be investigated for its pharmacological properties. Its structure suggests potential as an anti-inflammatory or anticancer agent, given the bioactivity of related compounds.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties, leveraging the unique electronic characteristics of the pyrazine and furan rings.

Mechanism of Action

The mechanism of action of N-(5-methoxypyrazin-2-yl)-3-[(2-methyl-2,3-dihydroindol-1-yl)methyl]furan-2-carboxamide would depend on its specific application. In a biological context, it might interact with cellular receptors or enzymes, modulating their activity. The indole moiety could facilitate binding to tryptophan-binding proteins, while the pyrazine and furan rings might interact with other molecular targets.

Comparison with Similar Compounds

Similar Compounds

    N-(5-methoxypyrazin-2-yl)-3-[(2-methylindol-1-yl)methyl]furan-2-carboxamide: Similar structure but without the dihydroindole moiety.

    N-(5-methoxypyrazin-2-yl)-3-[(2-methyl-2,3-dihydroindol-1-yl)methyl]thiophene-2-carboxamide: Similar structure with a thiophene ring instead of a furan ring.

    N-(5-methoxypyrazin-2-yl)-3-[(2-methyl-2,3-dihydroindol-1-yl)methyl]benzene-2-carboxamide: Similar structure with a benzene ring instead of a furan ring.

Uniqueness

The uniqueness of N-(5-methoxypyrazin-2-yl)-3-[(2-methyl-2,3-dihydroindol-1-yl)methyl]furan-2-carboxamide lies in its combination of pyrazine, indole, and furan moieties, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications in scientific research and industry.

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